molecular formula C12H17NO3 B5550568 (NE)-N-[(3-ethoxy-4-propoxyphenyl)methylidene]hydroxylamine

(NE)-N-[(3-ethoxy-4-propoxyphenyl)methylidene]hydroxylamine

Cat. No.: B5550568
M. Wt: 223.27 g/mol
InChI Key: DCFOJIXHXJOQBI-UKTHLTGXSA-N
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Description

(NE)-N-[(3-ethoxy-4-propoxyphenyl)methylidene]hydroxylamine is an organic compound with a complex structure that includes ethoxy and propoxy groups attached to a phenyl ring, along with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(3-ethoxy-4-propoxyphenyl)methylidene]hydroxylamine typically involves the reaction of 3-ethoxy-4-propoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired hydroxylamine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, distillation, and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(3-ethoxy-4-propoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The ethoxy and propoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(NE)-N-[(3-ethoxy-4-propoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NE)-N-[(3-ethoxy-4-propoxyphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with biological molecules, leading to various effects. The compound may inhibit enzymes, disrupt cellular processes, or induce oxidative stress, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-4-methoxybenzaldehyde
  • 3-ethoxy-4-hydroxybenzaldehyde
  • (3-ethoxy-4-propoxyphenyl)methanol

Uniqueness

(NE)-N-[(3-ethoxy-4-propoxyphenyl)methylidene]hydroxylamine is unique due to the presence of both ethoxy and propoxy groups on the phenyl ring, along with the hydroxylamine functional group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(NE)-N-[(3-ethoxy-4-propoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-7-16-11-6-5-10(9-13-14)8-12(11)15-4-2/h5-6,8-9,14H,3-4,7H2,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFOJIXHXJOQBI-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NO)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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